4-Thiazolidinone, 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-(methylamino)-
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Overview
Description
4-Thiazolidinone, 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-(methylamino)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolidinone ring, a methylamino group, and a hydroxyphenyl moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-(methylamino)- typically involves the condensation of 3,5-Ditert-butyl-4-hydroxybenzaldehyde with a thiazolidinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
4-Thiazolidinone, 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-(methylamino)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyphenyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-(methylamino)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxyacetophenone: Another compound with similar structural features and antioxidant activity.
Uniqueness
4-Thiazolidinone, 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-(methylamino)- stands out due to its unique combination of functional groups, which confer a range of chemical reactivity and biological activity. Its thiazolidinone ring and methylamino group provide additional sites for chemical modification, enhancing its versatility in research and industrial applications .
Properties
Molecular Formula |
C19H28N2O2S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H28N2O2S/c1-18(2,3)13-8-12(9-14(16(13)22)19(4,5)6)10-15-17(23)21(20-7)11-24-15/h8-10,20,22H,11H2,1-7H3 |
InChI Key |
NKDHVZVNBMVYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(CS2)NC |
Synonyms |
5-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-(methylamino)-4-thiazolidinone LY 269415 LY-269415 |
Origin of Product |
United States |
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